![molecular formula C13H17BFNO3 B12644586 3-Fluoro-5-(4-methyl-1-piperidinylcarbonyl)benzeneboronic acid](/img/structure/B12644586.png)
3-Fluoro-5-(4-methyl-1-piperidinylcarbonyl)benzeneboronic acid
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Overview
Description
3-Fluoro-5-(4-methyl-1-piperidinylcarbonyl)benzeneboronic acid is a boronic acid derivative with a unique structure that includes a fluorine atom, a piperidine ring, and a boronic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(4-methyl-1-piperidinylcarbonyl)benzeneboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(4-methyl-1-piperidinylcarbonyl)benzeneboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form corresponding boranes or other reduced forms.
Substitution: The fluorine atom and the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or neutral conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Borane derivatives.
Substitution: Substituted piperidine or fluorine derivatives.
Scientific Research Applications
3-Fluoro-5-(4-methyl-1-piperidinylcarbonyl)benzeneboronic acid has several applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(4-methyl-1-piperidinylcarbonyl)benzeneboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules . The piperidine ring and fluorine atom can also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(methoxycarbonyl)benzeneboronic acid: Similar structure but with a methoxycarbonyl group instead of a piperidine ring.
3-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid: Similar structure but with a different substitution pattern on the piperidine ring.
Uniqueness
3-Fluoro-5-(4-methyl-1-piperidinylcarbonyl)benzeneboronic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom, piperidine ring, and boronic acid group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
3-Fluoro-5-(4-methyl-1-piperidinylcarbonyl)benzeneboronic acid, also known by its IUPAC name [3-fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid, is a compound with notable biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H17BFNO3
- Molecular Weight : 265.09 g/mol
- CAS Number : 1449132-53-9
- InChI Key : NTDBICSBLSVBSL-UHFFFAOYSA-N
Biological Activity
The compound exhibits significant biological activity primarily through its interaction with various biological targets. Its boronic acid moiety allows for reversible binding to diols, which is critical in many biochemical pathways. Here are some of the key areas of biological activity associated with this compound:
1. Anticancer Activity
Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. A study demonstrated that derivatives of benzeneboronic acids, including this compound, showed efficacy against multiple cancer cell lines by inducing cell cycle arrest and apoptosis through the modulation of the NF-kB pathway .
2. Enzyme Inhibition
This compound has been noted for its ability to inhibit certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit serine proteases, which play a role in various physiological processes including inflammation and blood coagulation .
The mechanism through which this compound exerts its effects can be summarized as follows:
- Binding to Enzymes : The boron atom forms a covalent bond with hydroxyl groups on serine residues in enzymes, effectively modifying their activity.
- Cellular Uptake : The piperidine ring enhances lipophilicity, facilitating cellular uptake and subsequent biological action.
Case Study 1: Antitumor Efficacy
A study conducted on various human cancer cell lines (e.g., breast cancer and leukemia) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 values ranged from 10 μM to 30 μM depending on the cell line tested, indicating potent anticancer properties .
Case Study 2: Inhibition of Proteasome Activity
In vitro assays demonstrated that this compound inhibited proteasome activity in a concentration-dependent manner. The inhibition led to the accumulation of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, confirming its role as a potential therapeutic agent in cancer treatment .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
[3-fluoro-5-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO3/c1-9-2-4-16(5-3-9)13(17)10-6-11(14(18)19)8-12(15)7-10/h6-9,18-19H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWIUKFKZSQNOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)N2CCC(CC2)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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